N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenoxyacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenoxyacetohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenoxyacetohydrazide typically involves the condensation reaction between 2-phenoxyacetohydrazide and 2,3-dimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
Reactants: 2-phenoxyacetohydrazide and 2,3-dimethoxybenzaldehyde.
Solvent: Ethanol.
Conditions: Reflux for several hours.
Purification: The product is typically purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of hydrazone synthesis can be scaled up. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reflux apparatus and crystallization tanks.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The phenyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenoxyacetohydrazide is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be studied for their structural and catalytic properties.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to form stable complexes with metal ions makes it a candidate for studying metalloenzymes.
Medicine
Medically, hydrazone derivatives, including this compound, are explored for their antimicrobial, antifungal, and anticancer properties. Their ability to interact with biological macromolecules is of particular interest.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes and pigments due to its chromophoric properties. It also finds applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenoxyacetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules, potentially inhibiting enzyme activity or altering receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-phenoxyacetohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]-2-phenoxyacetohydrazide
Uniqueness
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenoxyacetohydrazide is unique due to the presence of the 2,3-dimethoxyphenyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its ability to form stable complexes and may impart specific electronic properties that are beneficial in various applications.
Properties
Molecular Formula |
C17H18N2O4 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C17H18N2O4/c1-21-15-10-6-7-13(17(15)22-2)11-18-19-16(20)12-23-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+ |
InChI Key |
MYGYAGJXROPVFA-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.